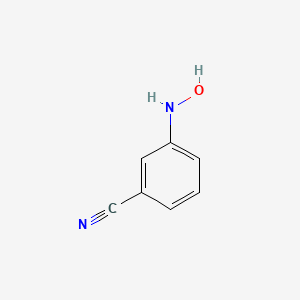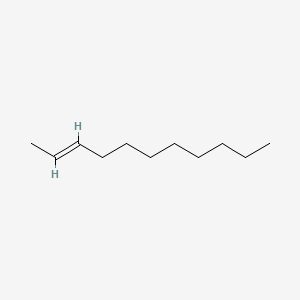
2-Undecene, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecene, (E)-: is an organic compound with the molecular formula C11H22 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the second and third carbon atoms in the chain. The “(E)” designation indicates that the compound has a trans configuration, meaning the hydrogen atoms attached to the double-bonded carbons are on opposite sides. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Undecene, (E)- can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 2-undecyl halides using strong bases like potassium tert-butoxide.
Industrial Production Methods: Industrial production of 2-Undecene, (E)- often involves the catalytic dehydrogenation of alkanes. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms from undecane, resulting in the formation of the double bond .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Undecene, (E)- can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: The compound can be reduced to undecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Addition Reactions: 2-Undecene, (E)- readily undergoes addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form dihalides and alkyl halides, respectively.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon.
Addition: Halogens (bromine, chlorine), hydrogen halides (hydrogen chloride, hydrogen bromide).
Major Products Formed:
Epoxides and Diols: From oxidation reactions.
Undecane: From reduction reactions.
Dihalides and Alkyl Halides: From addition reactions
Aplicaciones Científicas De Investigación
2-Undecene, (E)- has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have shown that volatile organic compounds like 2-Undecene, (E)- can influence plant growth and microbial interactions.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Undecene, (E)- primarily involves its reactivity as an alkene. The double bond in its structure allows it to participate in various chemical reactions, such as addition and oxidation. These reactions often involve the interaction of the double bond with electrophiles or nucleophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
2-Undecene, (Z)-: The cis isomer of 2-Undecene, (E)-, where the hydrogen atoms attached to the double-bonded carbons are on the same side.
1-Undecene: An isomer with the double bond at the first carbon position.
3-Undecene: An isomer with the double bond at the third carbon position.
Comparison:
2-Undecene, (E)- vs. 2-Undecene, (Z)-: The trans configuration of 2-Undecene, (E)- results in different physical properties, such as boiling point and density, compared to the cis isomer. The trans isomer is generally more stable due to less steric hindrance.
2-Undecene, (E)- vs. 1-Undecene and 3-Undecene: The position of the double bond affects the reactivity and the types of reactions the compound can undergo. .
Propiedades
Número CAS |
2244-02-2 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
(E)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |
Clave InChI |
JOHIXGUTSXXADV-HWKANZROSA-N |
SMILES isomérico |
CCCCCCCC/C=C/C |
SMILES canónico |
CCCCCCCCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


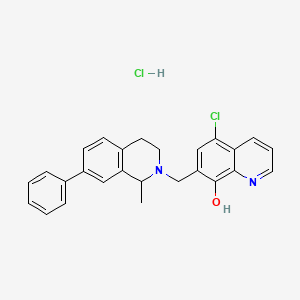
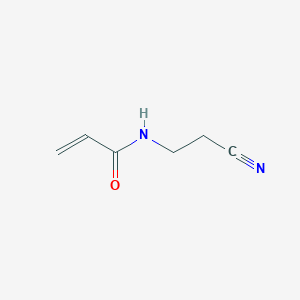
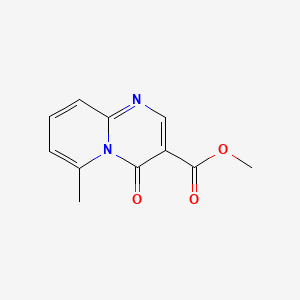

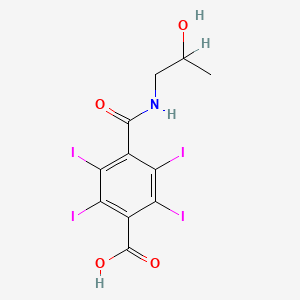
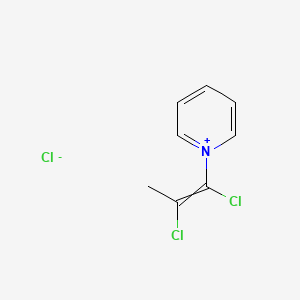
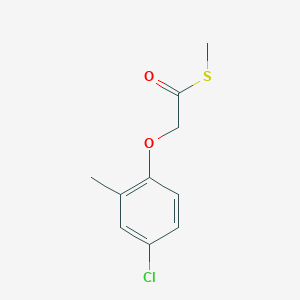
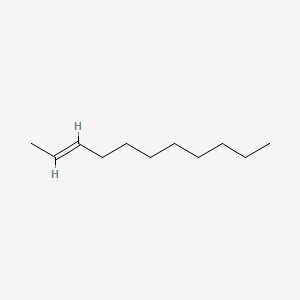
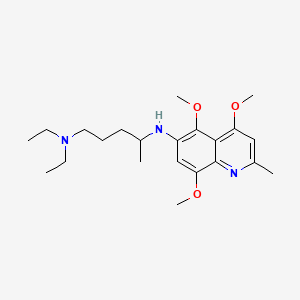
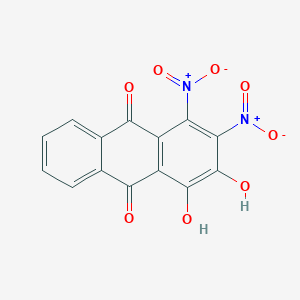
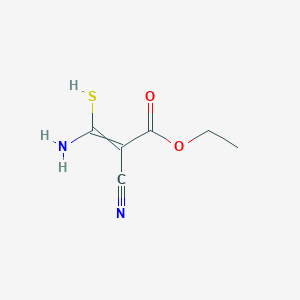
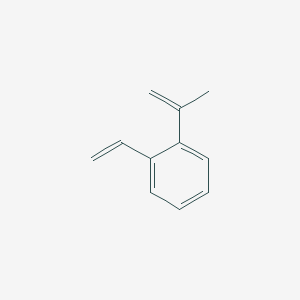
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
